molecular formula C8H16ClO5P B057827 Triethyl 2-chloro-2-phosphonoacetate CAS No. 7071-12-7

Triethyl 2-chloro-2-phosphonoacetate

Cat. No. B057827
CAS RN: 7071-12-7
M. Wt: 258.63 g/mol
InChI Key: PCDXCIMROXIFBI-UHFFFAOYSA-N
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Description

Triethyl 2-chloro-2-phosphonoacetate is a chemical compound with the molecular formula C8H16ClO5P . It is commonly used in laboratory settings and in the manufacture of other substances .


Synthesis Analysis

This compound is used as a reagent in the synthesis of isotope labelled Mutagen X (MX), a chlorinated furanone that accounts for a significant portion of the mutagenic activity of drinking water . It’s also involved in the synthesis of purine nucleoside derivatives containing a halogen atom and Horner-Wadsworth-Emmons reactions .


Molecular Structure Analysis

The molecular structure of Triethyl 2-chloro-2-phosphonoacetate is represented by the formula (C2H5O)2P(O)CH(Cl)CO2C2H5 . It has a molecular weight of 258.64 .


Chemical Reactions Analysis

Triethyl 2-chloro-2-phosphonoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of purine nucleoside derivatives containing a halogen atom, Horner-Wadsworth-Emmons reactions, scale-up production of bacterial topoisomerase inhibitors, synthesis of galbonolide derivatives, and stereoselective Horner reaction for the preparation of vinylogous peptides .


Physical And Chemical Properties Analysis

Triethyl 2-chloro-2-phosphonoacetate appears as a clear colorless to pale yellow liquid . It has a density of 1.21 g/mL at 25 °C . The boiling point is 93-95ºC at 0.01 mmHg . The refractive index is 1.446 .

Scientific Research Applications

Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

Scientific Field

This application is in the field of Organic Synthesis and Chemical Biology .

Application Summary

Triethyl 2-chloro-2-phosphonoacetate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. Phosphonic acids are important organophosphorus compounds found in various domains such as chemical biology, medicine, materials, and more .

Methods of Application

The synthesis involves silyldealkylation of dialkyl methylphosphonates with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol. This method was introduced by McKenna and has been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .

Results or Outcomes

The outcome of this reaction is the formation of phosphonic acids.

Preparation of Acyclic Nucleoside Phosphonates

Application Summary

Triethyl 2-chloro-2-phosphonoacetate is used in the preparation of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .

Methods of Application

The preparation of ANPs typically involves the reaction of Triethyl 2-chloro-2-phosphonoacetate with a suitable nucleoside precursor in the presence of a catalyst. The reaction is accelerated using microwave irradiation, a method known as Microwave-Accelerated McKenna Synthesis .

Results or Outcomes

The outcome of this reaction is the formation of an acyclic nucleoside phosphonate. In all cases, Microwave-Accelerated McKenna Synthesis dramatically accelerated quantitative silyldealkylation compared to conventional heating and was highly chemoselective .

Safety And Hazards

Triethyl 2-chloro-2-phosphonoacetate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and not to ingest . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394079
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 2-chloro-2-phosphonoacetate

CAS RN

7071-12-7
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-chloro-2-phosphonoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Li, S Youells, RK Russell, A Roessler… - Organic Preparations …, 2010 - Taylor & Francis
… 5 both the deprotonation of triethyl 2-chloro-2-phosphonoacetate using NaH in THF and the … In practice, the treatment of triethyl 2-chloro-2-phosphonoacetate with K 2 CO 3 in absolute …
Number of citations: 1 www.tandfonline.com
R Flores, A Rustullet, R Alibes… - The Journal of …, 2011 - ACS Publications
… Thus, the Horner–Emmons reaction of 2,3-O-isopropylidene-d-glyceraldehyde, 7, with triethyl 2-chloro-2-phosphonoacetate and BuLi in dry THF afforded a chromatographically …
Number of citations: 33 pubs.acs.org
T Kobayakawa, C Azuma, Y Watanabe… - The Journal of …, 2021 - ACS Publications
… To a stirred solution of triethyl 2-chloro-2-phosphonoacetate 5 (2.13 mL, 10.00 mmol) in MeCN (40.0 mL) were added LiCl (890 mg, 21.0 mmol) and DIPEA (1.83 mL, 10.5 mmol) at 0 C …
Number of citations: 4 pubs.acs.org
V Velvadapu, ME McDonnell, EK Jaffe, AB Reitz - Tetrahedron letters, 2012 - Elsevier
… Our initial concept was to utilize triethyl-2-chloro-2-phosphonoacetate (9) in a Horner–Wadsworth–Emmons (HWE) reaction 14 to install the chlorine in the desired α-position. …
Number of citations: 2 www.sciencedirect.com

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